
Cox-2-IN-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-33 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective inhibitors that also target cyclooxygenase-1 (COX-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-33 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-33 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Cox-2-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin biosynthesis.
Biology: Employed in research to understand the role of COX-2 in inflammation and pain pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, pain, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Cox-2-IN-33 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular targets of this compound include the active site of COX-2, where it binds and blocks the enzyme’s activity. This pathway involves the reduction of prostaglandin levels, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Uniqueness
Cox-2-IN-33 is unique in its specific binding affinity and selectivity for COX-2, which may result in a different safety and efficacy profile compared to other COX-2 inhibitors. Its distinct chemical structure allows for unique interactions with the COX-2 enzyme, potentially offering advantages in terms of potency and reduced side effects.
Properties
Molecular Formula |
C20H13ClF3N5O4 |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methyl 5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C20H13ClF3N5O4/c21-10-16-25-18(26-28(16)14-8-4-7-13(9-14)20(22,23)24)19(30)32-11-15-17(27-33-29(15)31)12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
CRMFBTQUPQALSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2COC(=O)C3=NN(C(=N3)CCl)C4=CC=CC(=C4)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


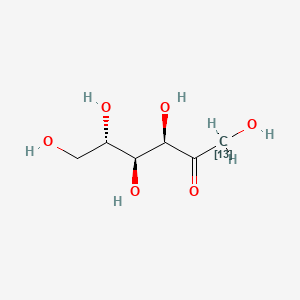
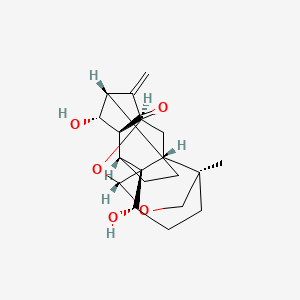
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
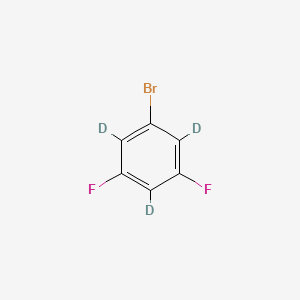
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)


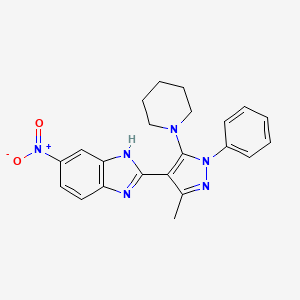
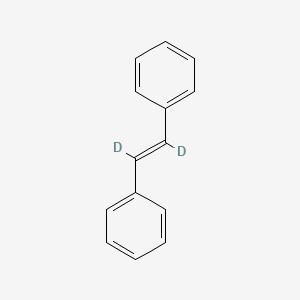
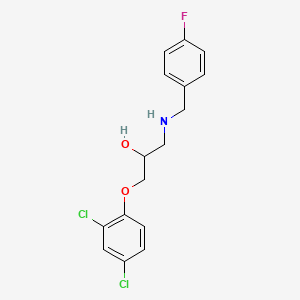


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
